4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine
Description
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine is a pyrimidine derivative featuring a morpholine ring at position 2 and a pyrrolidine substituent at position 6 of the pyrimidine core. The nitro group at position 5 and methyl group at position 4 contribute to its unique electronic and steric properties, making it a candidate for kinase inhibition studies.
Properties
IUPAC Name |
4-(4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-10-11(18(19)20)12(16-4-2-3-5-16)15-13(14-10)17-6-8-21-9-7-17/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXVNONOCMZLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine in the presence of a base such as sodium hydride.
Formation of the Morpholine Ring: The morpholine ring is introduced through a cyclization reaction involving an appropriate diol and ammonia or a primary amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), various nucleophiles.
Cyclization: Diols, ammonia or primary amines, acidic conditions.
Major Products
Reduction: 4-[4-Methyl-5-amino-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine.
Substitution: Various substituted pyrimidine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine exhibit significant anticancer properties. For instance, pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the potential of pyrimidine derivatives in targeting specific oncogenic pathways, demonstrating a reduction in tumor growth in animal models .
2. Inhibition of Phosphodiesterase (PDE)
The compound has been explored as a phosphodiesterase inhibitor, particularly PDE9A. PDE inhibitors are known to elevate intracellular cyclic nucleotide levels, which can enhance cognitive functions and have neuroprotective effects. A notable study reported that PDE9A inhibitors could improve cognitive performance in rodent models, suggesting that similar compounds could be beneficial for treating neurodegenerative diseases like Alzheimer's .
3. Antimicrobial Properties
Pyrimidine derivatives have shown promise as antimicrobial agents. Research has indicated that certain structural modifications can enhance their activity against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit the growth of ESKAPE pathogens has been particularly noted, making it a candidate for further development in the fight against multidrug-resistant infections .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yield and purity:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Pyrimidine derivative + morpholine | High |
| 2 | Reduction | Nitro group reduction agents | Moderate |
| 3 | Purification | Column chromatography | High |
These synthetic routes not only enhance the efficiency of producing the compound but also allow for the exploration of structural analogs that may exhibit improved pharmacological profiles.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results showed a significant decrease in viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Neuroprotective Effects
A study on rodents treated with PDE9A inhibitors demonstrated enhanced memory retention and reduced amyloid-beta plaque formation in the brain. The administration of similar compounds resulted in increased levels of cGMP, correlating with improved synaptic function and cognitive performance .
Mechanism of Action
The mechanism of action of 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Thieno[3,2-d]pyrimidine Derivatives (e.g., PI-103): Structure: Replaces pyrimidine with a thienopyrimidine core. Morpholine is retained at position 3. However, early analogs like 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl) phenol exhibit poor pharmacokinetics (half-life <10 min) due to metabolic instability. Optimized derivatives like PI-103 show improved efficacy in PI3K/mTOR inhibition . Relevance: Highlights the importance of core heterocycle choice in stability and activity.
- Pyridine-Based Morpholine Derivatives (e.g., 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine): Structure: Features a pyridine ring linked to morpholine and piperidine groups. Key Data: NMR (DMSO-d6) shows distinct aromatic proton shifts (δ 7.42–8.21 ppm) due to nitro and pyridine interactions. LCMS (ESI) data (e.g., m/z 208 [M+H]+) confirm molecular integrity .
Substituent Analysis
Nitro Group Positioning :
- Pyrrolidine vs. Piperidine/Piperazine: The pyrrolidine substituent in the target compound provides a five-membered ring with reduced steric hindrance compared to bulkier piperidine or piperazine groups in derivatives like 2-chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine. This may influence membrane permeability and binding pocket accommodation .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility : The morpholine group is a conserved feature across analogs, underscoring its role in kinase binding.
- Nitro Group Impact: Nitro-substituted compounds may exhibit enhanced electrophilicity but risk metabolic instability, as seen in early thienopyrimidines .
- Synthetic Accessibility: Pyrimidine-based compounds (target) may offer simpler synthesis vs. thienopyrimidines, which require multi-step functionalization .
Biological Activity
4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine, also known as CAS Number 378214-34-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C13H19N5O3
- Molecular Weight : 281.32 g/mol
- Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a morpholine group, contributing to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that it may influence apoptotic processes and cell cycle regulation in cancer cells. For instance, compounds with similar structures have shown to induce G2/M phase arrest and activate caspase-dependent apoptosis in leukemia cell lines, suggesting a potential mechanism for anti-cancer activity .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine derivatives. For example, compounds structurally related to this compound have demonstrated:
- Growth Inhibition : In vitro studies have reported IC50 values indicating effective growth inhibition in various cancer cell lines, including leukemia .
- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways and modulation of key proteins such as AKT and mTOR .
Antimicrobial Activity
Additionally, derivatives of pyrimidines have been evaluated for their antimicrobial properties:
- Bacterial Inhibition : Studies have shown that related compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Study on Anticancer Properties
A study investigating the effects of similar pyrimidine derivatives found that these compounds induced significant apoptosis in HL-60 leukemia cells by activating caspases and increasing reactive oxygen species (ROS) production. The study highlighted the downregulation of AKT signaling pathways as a critical factor in mediating these effects .
Study on Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of pyrrolidine derivatives, revealing that certain modifications led to enhanced activity against resistant bacterial strains. The findings suggested that structural variations significantly impact the bioactivity of these compounds, providing insights for future drug design .
Q & A
Q. What are the key steps in synthesizing 4-[4-Methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl]morpholine?
Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1 : Reacting a nitro-substituted pyridine precursor with morpholine under reflux conditions to form the pyrimidine core .
- Step 2 : Introducing pyrrolidine via substitution at the 6-position of the pyrimidine ring, often using a polar aprotic solvent (e.g., DMSO) and heating .
- Step 3 : Purification via column chromatography or recrystallization, with final characterization using NMR (e.g., δ 3.52 ppm for morpholine protons) and LCMS .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR : Identifies proton environments (e.g., δ 2.42 ppm for pyrrolidine protons, δ 8.21 ppm for aromatic protons) .
- LCMS : Confirms molecular weight (e.g., [M+H] peaks) and purity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds in related pyrimidines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Heating at 50°C during acidification steps enhances solubility and reduces side products .
- Catalyst screening : Use palladium or copper catalysts for nitro-group reductions, as seen in analogous pyrimidine syntheses .
- Solvent selection : Ethanol or DMSO improves reaction homogeneity, while water facilitates crystallization .
Q. What computational methods aid in designing derivatives with enhanced stability?
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., ICReDD’s reaction path search methods) .
- Molecular docking : Screen for binding affinity in target proteins (e.g., pyrimidine-based kinase inhibitors) .
- DFT studies : Analyze electronic effects of substituents (e.g., nitro groups’ electron-withdrawing impact on ring reactivity) .
Q. How should researchers address contradictions in spectral or crystallographic data?
- Polymorphism analysis : Compare X-ray structures of polymorphic forms (e.g., dihedral angle variations in pyrimidine derivatives) .
- Isotopic labeling : Resolve ambiguous NMR signals (e.g., -labeling for nitro-group tracking) .
- Cross-validation : Use complementary techniques like IR spectroscopy or mass fragmentation patterns .
Q. What strategies are recommended for evaluating pharmacological activity?
- In vitro assays : Test kinase inhibition or antimicrobial activity using protocols for related pyrimidine-morpholine hybrids .
- ADMET profiling : Assess solubility (via HPLC retention times) and metabolic stability using liver microsomes .
- SAR studies : Modify substituents (e.g., nitro to amine groups) to correlate structure with activity .
Methodological Considerations
Q. How can researchers mitigate hazards during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
